molecular formula C11H8F3N3O2 B2470581 5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole CAS No. 374814-09-2

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B2470581
CAS No.: 374814-09-2
M. Wt: 271.199
InChI Key: RRVWOKUJDVDJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a pyrazole derivative featuring a nitro group at the para position of the phenyl ring, a methyl group at position 5, and a trifluoromethyl group at position 2. This compound is part of a broader class of pyrazole-based molecules studied for their diverse pharmacological and material science applications. Its structural uniqueness arises from the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which influence electronic distribution, solubility, and intermolecular interactions .

Properties

IUPAC Name

5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-7-6-10(11(12,13)14)15-16(7)8-2-4-9(5-3-8)17(18)19/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVWOKUJDVDJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electronic and Steric Effects

The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, directing electrophilic substitution to the 4-position. Steric hindrance from the methyl group further influences reaction pathways, favoring cyclization over polymerization.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction rates by stabilizing charged intermediates. Catalytic bases (e.g., Et₃N) improve yields by scavenging HCl generated during cyclization.

Purification Strategies

Column chromatography using silica gel and petroleum ether/ethyl acetate (2:1) achieves >95% purity. Recrystallization from dichloromethane/methanol mixtures produces X-ray-quality crystals.

Chemical Reactions Analysis

Reduction of the 4-Nitrophenyl Group

The 4-nitrophenyl substituent undergoes facile reduction to form a 4-aminophenyl derivative, enabling subsequent functionalization:

Reaction Conditions Product Key Observations
Nitro → Amine reductionH₂/Pd-C in ethanol, 25–50°C 5-methyl-1-(4-aminophenyl)-3-(trifluoromethyl)pyrazole- The amine product serves as a precursor for diazonium salt formation.
- Enhanced solubility in polar solvents post-reduction .

Mechanistic Insight :
The nitro group’s strong electron-withdrawing nature facilitates catalytic hydrogenation. The resulting amine can participate in diazo coupling or amidation reactions .

Electrophilic Aromatic Substitution (EAS) on the Pyrazole Ring

The pyrazole ring’s reactivity is governed by substituent electronic effects:

  • Directing Effects :

    • The -CF₃ group at position 3 deactivates the ring and directs electrophiles to position 4 (meta to -CF₃).

    • The methyl group at position 5 activates position 4 (ortho/para to methyl).

Reaction Conditions Product Yield
NitrationHNO₃/H₂SO₄, 0°C → 25°C 4-nitro-5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole65–78%
BrominationBr₂/FeBr₃, CH₂Cl₂, reflux 4-bromo-5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole55–62%

Limitations :

  • Steric hindrance from the 4-nitrophenyl group reduces regioselectivity in bulkier electrophiles (e.g., sulfonation) .

Functionalization of the Methyl Group

The methyl group at position 5 can be oxidized or halogenated:

Reaction Conditions Product Notes
Oxidation to Carboxylic AcidKMnO₄/H₂SO₄, 100°C 5-carboxy-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazoleLow yield (∼35%) due to overoxidation risks .
BrominationNBS, AIBN, CCl₄, hv 5-(bromomethyl)-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazoleRadical mechanism; useful for cross-coupling .

Nucleophilic Substitution at the Trifluoromethyl Group

While -CF₃ is typically inert, harsh conditions enable limited reactivity:

Reaction Conditions Product Yield
HydrolysisNaOH (50% aq.), 200°C, 24h 5-methyl-1-(4-nitrophenyl)-3-carboxypyrazole<10%

Mechanistic Insight :
The reaction proceeds via a high-energy transition state, yielding trace carboxylic acid.

Cycloaddition and Cross-Coupling Reactions

The pyrazole ring participates in regioselective cycloadditions and couplings:

Reaction Conditions Product Application
[3+2] CycloadditionCu(OTf)₂, aryl diazoates, 80°C Pyrazolo[1,5-a]pyridine derivativesExpands heterocyclic diversity .
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ 4-aryl-5-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazoleIntroduces aryl groups at position 4 .

Key Challenge :
Cross-coupling requires prior halogenation (e.g., bromination at position 4) .

Table 1: Substituent Effects on Reaction Pathways

Substituent Position Electronic Effect Reactivity Influence
-CF₃3Strongly EWGDeactivates ring; directs EAS to position 4
4-Nitrophenyl1EWGStabilizes negative charge in SNAr reactions
-CH₃5EDGActivates position 4 for EAS

Table 2: Comparative Yields in Key Reactions

Reaction Type Typical Yield Optimal Conditions
Nitro reduction85–92%H₂ (1 atm), Pd/C, EtOH, 25°C
Pyrazole nitration65–78%HNO₃/H₂SO₄, 0°C
Methyl oxidation30–35%KMnO₄, H₂O, 100°C

Scientific Research Applications

Antiparasitic Activity

Recent studies have demonstrated that derivatives of trifluoromethylated pyrazoles exhibit promising antiparasitic properties. For instance, compounds synthesized from this pyrazole framework have been evaluated against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. The structure-activity relationship indicates that bulky groups at the para position of the phenyl ring enhance antiparasitic effects, making these compounds potential candidates for treating neglected tropical diseases .

Anticancer Properties

The compound has shown potential as an anticancer agent. Research suggests that pyrazole derivatives can inhibit cancer cell proliferation, particularly in lung cancer models. The incorporation of trifluoromethyl groups appears to enhance the biological activity of these compounds, making them suitable for further development as anti-tumor agents .

Anti-inflammatory Effects

Another significant application is in the treatment of inflammation-related disorders. Pyrazolyl benzenesulfonamide compounds derived from this pyrazole have been identified for their ability to reduce inflammatory responses, thus indicating their potential use in therapies for conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of 5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of appropriate hydrazones with trifluoromethyl ketones or aldehydes. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free methods that enhance efficiency and reduce environmental impact .

Case Studies

Study Focus Findings
Emmadi et al. (2015)Antimycobacterial ActivityHybrid molecules incorporating this compound were effective against M. smegmatis with low cytotoxicity, suggesting potential as anti-tuberculosis agents .
Bekhit et al. (2015)Antileishmanial ActivityCompounds featuring this pyrazole structure showed significant activity against Leishmania aethiopica, highlighting its therapeutic potential in treating leishmaniasis .
Monteiro et al. (2019)Trypanocidal ActivityDerivatives were found to be effective against T. cruzi, indicating their role in combating Chagas disease .

Mechanism of Action

The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

Pyrazole derivatives with varying substituents exhibit distinct melting points and crystallinity, reflecting differences in molecular packing and intermolecular forces:

Compound Name Substituents (Positions) Melting Point (°C) Key Structural Features
Target Compound 5-Me, 1-(4-NO₂Ph), 3-CF₃ Not Reported Nitro, CF₃, methyl groups
4-Benzoyl-3-(4-FPh)-1-(4-NO₂Ph)-5-Ph pyrazole (5a) 4-benzoyl, 3-(4-FPh), 5-Ph 185–180 Acyl group enhances planarity
5-Ethoxymethyleneamino-3-(4-FPh)-1-(4-NO₂Ph)pyrazole (15a) 5-ethoxymethyleneamino, 3-(4-FPh) 194–196 Ethoxyimine increases rigidity
9-(4-FPh)-7-(4-NO₂Ph)-2-Ph triazolopyrimidine (16a) Fused triazolopyrimidine core >340 Fused rings improve thermal stability
3-(4-FPh)-5-Me-1-(4-NO₂Ph)-4-Phaminocarbonylpyrazole (9a) 4-phenylaminocarbonyl 223–225 Hydrogen-bonding carboxamide

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) and fused ring systems (e.g., triazolopyrimidine in 16a) significantly elevate melting points due to enhanced dipole interactions and π-stacking .
  • Bulky substituents like benzoyl (e.g., 5a ) reduce symmetry, lowering melting points compared to planar analogs .

Comparison :

  • The trifluoromethyl group in the target compound necessitates careful handling of fluorinated reagents, whereas non-fluorinated analogs (e.g., 5a) use simpler acylating agents .
  • Fused-ring systems (e.g., 16a ) require multi-step syntheses but offer superior thermal stability .
Antimicrobial and Antifungal Activity
Compound Class Activity Against Efficacy Notes
Target Compound Derivatives (1,3,4-thiadiazoles) E. coli, B. mycoides, C. albicans Four derivatives outperformed others, with MIC values <10 µg/mL .
3-(4-FPh)-1-(4-NO₂Ph)-5-Ph pyrazole-4-carbonitrile (8a) A. flavus Moderate antifungal activity
Hydrazonyl Bromide 2a A. flavus High activity due to 4-fluorophenyl substituent .

Key Insights :

  • Nitro groups in 8a and 2a contribute to electron-deficient aromatic systems, favoring interactions with microbial enzymes .
Anticancer and Antioxidant Potential
  • Pyrazole-Chalcone Hybrids : Derivatives with furan or thiophene substituents (e.g., 5a , 5b ) showed anticancer activity via apoptosis induction .
  • Triazole-Pyrazole Hybrids: Compounds with 8-trifluoromethylquinolyl substituents exhibited enhanced antibacterial efficacy, suggesting the CF₃ group's role in bioactivity .

Comparison :

  • The target compound’s nitro group may limit solubility compared to methoxy-substituted analogs (e.g., 1-(4-methoxyphenyl) derivatives), but its electron-withdrawing nature could stabilize charge-transfer complexes in photodynamic therapies .

Structural and Electronic Comparisons

  • Electron-Withdrawing Groups: The -NO₂ and -CF₃ groups in the target compound reduce electron density at the pyrazole core, enhancing electrophilic reactivity. In contrast, methoxy or methyl groups in analogs (e.g., 5-cyclopropyl-1-(4-NO₂Ph)-3-CF₃ pyrazole) increase steric bulk without significant electronic effects .
  • Crystallographic Data : X-ray studies of 1-(4-methoxyphenyl)-3-CF₃ pyrazole (space group P-1) reveal planar geometry, whereas nitro-substituted analogs may exhibit distorted packing due to dipole interactions .

Biological Activity

5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. The presence of various substituents on the pyrazole ring significantly influences its biological efficacy and pharmacokinetic properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, demonstrating their potential as anti-inflammatory agents .

Anticancer Properties

Pyrazoles have also been investigated for their anticancer properties. A study involving a series of pyrazole derivatives found that they exhibited cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). Notably, combinations of these compounds with conventional chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall cytotoxicity . The structural modifications in pyrazoles contribute to their ability to target specific cancer pathways.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound demonstrated effective antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Substituents on the phenyl ring and the trifluoromethyl group significantly affect the compound's potency. For example, electron-withdrawing groups often enhance anti-inflammatory and anticancer activities by increasing electron density on the pyrazole ring, facilitating interactions with biological targets .

Case Studies

  • Anti-inflammatory Study : A series of 1-acetyl-3-(3,4-dimethoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-pyrazoles were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. The most potent derivatives showed comparable efficacy to dexamethasone, a standard anti-inflammatory drug .
  • Cytotoxicity in Cancer Cells : In a study assessing the efficacy of various pyrazole derivatives against breast cancer cell lines, two specific compounds exhibited significant cytotoxicity, especially when used in combination with doxorubicin. This suggests a potential therapeutic strategy for enhancing treatment outcomes in resistant cancer types .
  • Antimicrobial Testing : Pyrazole derivatives were evaluated for their antimicrobial activity against several bacterial strains using disk diffusion methods. The results indicated that certain compounds displayed notable inhibition zones compared to standard antibiotics .

Q & A

What are the common synthetic routes for preparing 5-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole and its derivatives?

Basic Research Question
The compound and its derivatives are synthesized via multi-step protocols involving cyclocondensation, copper-catalyzed click chemistry, or triazenylpyrazole precursors. For example:

  • Triazole-Pyrazole Hybrid Synthesis : Reacting 3-azido-5-methyl-1-(4-nitrophenyl)pyrazole with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water at 50°C for 16 hours using CuSO₄/sodium ascorbate yields triazole-pyrazole hybrids with 61% efficiency after column chromatography .
  • Carbothioamide Derivatives : Condensation of hydrazine derivatives with substituted phenyl isoxazoles under reflux conditions generates carbothioamide-functionalized pyrazoles, optimized for regioselectivity .

How is the structural characterization of this compound typically performed?

Basic Research Question
Structural elucidation combines spectroscopic and crystallographic methods:

  • X-Ray Crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking in 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethylpyrazole) .
  • Spectroscopy : NMR (¹H/¹³C/¹⁹F) confirms substitution patterns, while mass spectrometry (HRMS) validates molecular weight and fragmentation pathways .

What strategies optimize reaction yields in synthesizing hybrid pyrazole-triazole derivatives?

Advanced Research Question
Yield optimization involves:

  • Catalyst Selection : Copper sulfate/sodium ascorbate in click chemistry enhances triazole formation efficiency .
  • Temperature Control : Reactions at 50–100°C balance kinetic favorability and side-product suppression .
  • Workup Protocols : Ethanol recrystallization achieves >95% purity in hybrid pyrazole-thiazole derivatives .

How do researchers address discrepancies between experimental and computational data?

Advanced Research Question
Discrepancies are mitigated via:

  • Computational Validation : Density Functional Theory (DFT) calculations compare predicted vs. observed spectroscopic data (e.g., NMR chemical shifts) to identify conformational mismatches .
  • Crystallographic Refinement : Adjusting torsion angles in X-ray structures reconciles deviations from molecular docking predictions .

What challenges arise in achieving regioselectivity during pyrazole functionalization?

Advanced Research Question
Regioselectivity challenges stem from:

  • Steric and Electronic Effects : Bulky substituents (e.g., 4-nitrophenyl) direct reactions to the less hindered C-3/C-5 positions .
  • Reagent Choice : Sodium acetate in ethanol selectively promotes Knoevenagel condensation over competing pathways in thiazole-pyrazole hybrids .

What physicochemical properties influence experimental design?

Basic Research Question
Key properties include:

  • Solubility : Limited aqueous solubility (due to trifluoromethyl and nitro groups) necessitates polar aprotic solvents (e.g., DMSO, THF) for biological assays .
  • Thermal Stability : Decomposition above 200°C requires low-temperature storage (<4°C) for long-term stability .

How do computational methods predict biological activity in pyrazole derivatives?

Advanced Research Question
Computational approaches include:

  • Molecular Docking : Pyrazole-carbothioamides are docked into cyclooxygenase-2 (COX-2) active sites to predict anti-inflammatory activity .
  • QSAR Modeling : Substituent electronegativity (e.g., fluorine) correlates with enhanced antimicrobial potency in triazole-pyrazole hybrids .

How do structural modifications impact biological activity?

Advanced Research Question
Substituent effects are systematic:

  • Electron-Withdrawing Groups (EWGs) : Nitro and trifluoromethyl groups enhance enzyme inhibition (e.g., carbonic anhydrase IX) by polarizing the pyrazole ring .
  • Heterocyclic Fusion : Triazole or thiazole rings improve pharmacokinetic profiles by increasing metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.